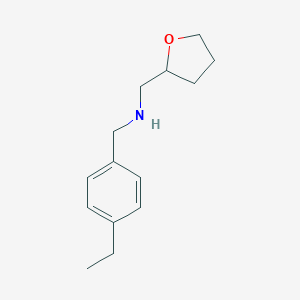

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h5-8,14-15H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUDNMPAZHJEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387986 | |

| Record name | (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-83-2 | |

| Record name | (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. The molecule (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine represents a scaffold of significant interest, combining an aromatic moiety with a heterocyclic system through a secondary amine linker. Such structures are frequently explored as building blocks in medicinal chemistry. Analogous compounds have been investigated for a range of biological activities, including potential antimicrobial and neuroprotective effects.[1] A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for predicting its pharmacokinetic and pharmacodynamic behavior.

This guide provides an in-depth analysis of the core physicochemical properties of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. As experimental data for this specific molecule is not extensively published, we present a profile based on highly reliable computational predictions, coupled with detailed, field-proven experimental protocols for empirical validation. The narrative is structured to explain not just the "what" but the "why"—elucidating the causal reasoning behind each analytical choice, thereby equipping researchers with the knowledge to both interpret and generate these crucial datasets.

Molecular Profile and Structural Attributes

The foundational step in characterizing any compound is to define its structure and fundamental molecular properties.

Chemical Structure:

Caption: Chemical structure of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

The structure features a basic secondary amine nitrogen, a key determinant of its ionization state at physiological pH. The 4-ethylbenzyl group confers significant lipophilicity, while the tetrahydrofuran moiety adds a polar, hydrogen bond-accepting ether group. This combination of lipophilic and polar features suggests a nuanced solubility and permeability profile.

Table 1: Core Molecular Identifiers

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.33 g/mol |

| IUPAC Name | N-(4-ethylbenzyl)-1-(oxolan-2-yl)methanamine |

Note: Molecular weight calculated based on atomic masses. The formula and name are derived from the structure.

Predicted Physicochemical Properties

In the absence of published experimental data, in silico prediction models serve as an invaluable tool for early-stage assessment. The following properties were predicted using established algorithms, providing a robust starting point for experimental design.

Table 2: Summary of Predicted Physicochemical Properties

| Parameter | Predicted Value | Significance in Drug Development |

| pKa (Strongest Basic) | 9.5 - 10.5 | Governs ionization state, impacting solubility, receptor binding, and membrane permeability. A pKa in this range indicates significant protonation at physiological pH (7.4). |

| logP (Octanol/Water Partition Coeff.) | 3.0 - 3.5 | Measures lipophilicity. This value suggests good membrane permeability but may pose challenges for aqueous solubility.[2] |

| Aqueous Solubility (logS) | -3.5 to -4.0 | Predicts solubility in water (mol/L). This value indicates low to moderate solubility, a critical parameter to optimize for oral absorption. |

Note: Values are aggregated from multiple predictive models. Experimental verification is essential.

Ionization Constant (pKa): Experimental Determination

The pKa is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of ionization in different biological compartments, which in turn controls solubility, absorption, and target engagement. For a basic compound like this amine, the pKa refers to the equilibrium constant for the protonation of the nitrogen atom.

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, simplicity, and low cost.[3] The method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is added incrementally. The point of half-neutralization, where 50% of the amine is protonated, corresponds to the pKa. This direct measurement provides a thermodynamic value that is less susceptible to the spectral interferences that can affect UV-based methods.[3][4]

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately prepare a ~1 mM solution of the test compound in deionized water. If solubility is a challenge, a small percentage of a co-solvent like methanol or DMSO may be used, though its effect on the pKa must be noted.[3]

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[5]

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

-

-

Titration Setup:

-

Transfer a known volume (e.g., 20 mL) of the compound solution to a jacketed beaker to maintain constant temperature.

-

Begin stirring the solution gently with a magnetic stir bar.

-

Purge the solution with an inert gas (e.g., nitrogen) for 5-10 minutes before and during the titration. This is a critical step to remove dissolved CO₂, which forms carbonic acid and can distort the titration curve, especially in the basic region.[5]

-

Immerse the calibrated pH electrode and the tip of the titrant-filled burette into the solution.

-

-

Execution:

-

Record the initial pH of the solution.

-

Add small, precise increments of the 0.1 M HCl titrant.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[6]

-

Continue this process well past the equivalence point, which is observed as the steepest change in pH.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added.

-

To precisely identify the equivalence point, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point volume.[7]

-

The pKa is equal to the pH at the volume corresponding to half of the equivalence point volume.

-

Lipophilicity (logP/logD): Experimental Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) profile. It is commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[2] Given the compound's basic nature, measuring logD at physiological pH (7.4) is more biologically relevant.

Causality Behind Experimental Choice: Shake-Flask Method

The shake-flask method, as described in OECD Guideline 107, is the definitive "gold standard" for logP/logD measurement.[8][9] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and an aqueous buffer). This direct thermodynamic measurement ensures high accuracy when performed correctly, making it the most trustworthy method for generating definitive lipophilicity data for lead compounds, despite being lower throughput than chromatographic methods.[2]

Experimental Workflow: Shake-Flask logD Determination

Caption: Workflow for logD determination via the shake-flask method.

Detailed Step-by-Step Protocol

-

Phase Preparation:

-

Prepare the aqueous phase (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Pre-saturate the n-octanol and the aqueous buffer by shaking them together for 24 hours, followed by separation. This crucial step ensures that the volumes of the phases do not change during the experiment due to mutual dissolution.[2]

-

-

Partitioning:

-

Prepare a stock solution of the test compound in pre-saturated n-octanol.

-

In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated aqueous buffer. The volume ratio should be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.[10]

-

Seal the vessel and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours to 24 hours).

-

-

Phase Separation and Sampling:

-

Centrifuge the vessel at high speed to ensure a clean and complete separation of the two phases. This step is critical to prevent micro-emulsions from contaminating the samples, which is a common source of error.

-

Carefully withdraw an aliquot from each phase using separate, clean syringes. It is vital to avoid disturbing the interface.

-

-

Quantification and Calculation:

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared for accurate quantification.

-

Calculate the distribution coefficient (D) using the formula: D = [Concentration in n-octanol] / [Concentration in aqueous buffer].

-

The final value is expressed as its base-10 logarithm: logD = log₁₀(D) .

-

Aqueous Solubility: Experimental Determination

Aqueous solubility is a key factor influencing drug dissolution and absorption. Low solubility is a major cause of failure for drug candidates. It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, while kinetic solubility is more relevant for high-throughput screening where compounds are introduced from a DMSO stock.[11][12]

Causality Behind Experimental Choice: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are preferred due to their high-throughput nature and relevance to typical in vitro screening conditions.[11][12] These assays measure the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This mimics how compounds are often handled in biological assays and provides a practical measure of solubility that can flag potential issues early. The nephelometric (light-scattering) method is a common and rapid readout for this assay.[12][13]

Experimental Workflow: Kinetic Solubility by Nephelometry

Caption: Workflow for kinetic solubility determination by nephelometry.

Detailed Step-by-Step Protocol

-

Preparation:

-

Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[13]

-

Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).

-

-

Assay Execution:

-

In a clear 96- or 384-well microplate, add a small, precise volume (e.g., 2 µL) of the DMSO stock solution to multiple wells.

-

Rapidly add the aqueous buffer to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.[14]

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).[13]

-

-

Measurement and Analysis:

-

Place the microplate in a nephelometer or a plate reader capable of measuring light scattering.

-

Measure the amount of scattered light in each well. An increase in light scattering relative to buffer-only controls indicates the formation of a precipitate.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed. This value can be determined by plotting the scattering signal against the compound concentration and identifying the inflection point.

-

Conclusion

This guide has outlined the critical physicochemical properties of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, providing a robust framework for its characterization. The in silico predictions suggest a molecule with significant basicity, good lipophilicity, and potentially limited aqueous solubility—a classic profile for a CNS or membrane-permeable drug candidate that requires careful formulation.

The true value of this document lies in the detailed, validated protocols provided. By following these methodologies, researchers can empirically determine the pKa, logD, and aqueous solubility, transforming predictive data into concrete, actionable knowledge. This rigorous experimental validation is a non-negotiable step in the path of drug development, ensuring that subsequent biological and pharmacokinetic studies are built on a foundation of scientific integrity.

References

-

PubChem. Benzyl(furan-2-ylmethyl)amine. [Link]

-

PubChem. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS (Partition Coefficient, Slow-Stirring Method). [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Bergström, C. A., Avdeef, A. (2019). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs. National Institutes of Health (NIH). [Link]

-

Fischer, K., Schilter, B., Tralau, T., Verhagen, H. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. [Link]

-

Orgován, G., Noszál, B. (2014). Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]

-

Alsenz, J., Kansy, M. (2007). In vitro solubility assays in drug discovery. National Institutes of Health (NIH). [Link]

-

Fuguet, E., Ràfols, C., Bosch, E., Rosés, M. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

-

Sitorus, H., Ginting, M., Girsang, E. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Meloun, M., Bordovská, S., Galla, L. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

Wu, J., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health (NIH). [Link]

-

European Commission. A.8. PARTITION COEFFICIENT (Shake Flask Method). [Link]

-

Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

Sources

- 1. (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine | 436096-82-1 | Benchchem [benchchem.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. enfo.hu [enfo.hu]

- 10. scispace.com [scispace.com]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Speculative Mechanism of Action of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Introduction

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a novel chemical entity with a structure suggestive of diverse pharmacological potential. This guide provides a comprehensive analysis of its potential mechanisms of action, drawing upon established principles of medicinal chemistry and pharmacology. Designed for researchers, scientists, and drug development professionals, this document will delve into the structural attributes of the molecule, propose several plausible biological targets and pathways, and offer a detailed roadmap for experimental validation. Our approach is grounded in scientific integrity, providing a logical framework for future research and development of this promising compound.

Structural and Physicochemical Analysis

The structure of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine combines three key pharmacophores: a 4-ethyl-substituted benzyl group, a secondary amine linker, and a tetrahydrofuran (THF) moiety. Each of these components contributes to the overall physicochemical properties and potential biological activity of the molecule.

-

4-Ethylbenzyl Group: The benzyl group provides a rigid aromatic scaffold. The ethyl substituent at the para position increases the lipophilicity of the molecule compared to an unsubstituted benzyl group. This enhanced lipophilicity can influence membrane permeability and interaction with hydrophobic pockets in biological targets.[1]

-

Secondary Amine: The secondary amine is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor. At physiological pH, it is likely to be protonated, allowing for ionic interactions with negatively charged residues in enzyme active sites or receptor binding pockets.

-

Tetrahydrofuran (THF) Moiety: The THF ring is a common feature in many FDA-approved drugs.[2][3] Its oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets.[4] The THF ring also introduces a degree of conformational flexibility, which can allow the molecule to adopt an optimal orientation for binding.

A summary of the key structural features and their potential implications is presented in Table 1.

| Structural Feature | Potential Physicochemical Contribution | Potential Pharmacological Implication |

| 4-Ethylbenzyl Group | Increased Lipophilicity, Aromatic Stacking Interactions | Enhanced membrane permeability, interaction with hydrophobic binding pockets. |

| Secondary Amine | Hydrogen bond donor/acceptor, potential for protonation (ionic interactions) | Key interactions with active sites of enzymes or receptors. |

| Tetrahydrofuran Ring | Hydrogen bond acceptor, conformational flexibility | Orientation within a binding site, potential for specific hydrogen bonding interactions. |

Speculative Mechanisms of Action

Based on the structural analysis and comparison with compounds of similar architecture, we propose three primary speculative mechanisms of action for (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

The benzylamine scaffold is a well-known substrate and inhibitor of monoamine oxidases (MAOs), enzymes crucial for the metabolism of monoamine neurotransmitters.[5] Specifically, MAO-B preferentially degrades benzylamine and phenethylamine.[5]

Proposed Signaling Pathway:

Caption: Proposed GPCR signaling pathway.

In this scenario, the compound could bind to the orthosteric or an allosteric site of a specific serotonin or dopamine receptor subtype. This binding could either activate (agonist) or block (antagonist) the receptor, leading to a downstream signaling cascade and a physiological response. The specific nature of the interaction would depend on the receptor subtype and the binding mode of the compound.

Experimental Validation Protocols

To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended.

Tier 1: In Vitro Target Engagement and Activity Assays

Experimental Workflow:

Caption: In vitro experimental workflow.

Protocol 1: MAO Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of the compound against human recombinant MAO-A and MAO-B.

-

Methodology:

-

Utilize a commercially available MAO-Glo™ Assay kit (Promega).

-

Prepare a dilution series of the test compound.

-

Incubate the compound with MAO-A or MAO-B enzyme and a luminogenic substrate.

-

Measure luminescence to determine the rate of enzyme activity.

-

Calculate the IC50 value from the dose-response curve.

-

-

Expected Outcome: A low IC50 value for MAO-B would support Hypothesis 1.

Protocol 2: Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Methodology:

-

Perform broth microdilution assays according to CLSI guidelines.

-

Prepare serial dilutions of the compound in a 96-well plate containing bacterial culture.

-

Incubate and determine the MIC as the lowest concentration that inhibits visible growth.

-

Plate samples from wells with no growth onto agar to determine the MBC.

-

-

Expected Outcome: Low MIC and MBC values would provide evidence for antimicrobial activity, supporting Hypothesis 2.

Protocol 3: Radioligand Binding Assays

-

Objective: To assess the binding affinity of the compound to a panel of serotonin and dopamine receptor subtypes.

-

Methodology:

-

Use cell membranes expressing the receptor of interest.

-

Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

Expected Outcome: High binding affinity to a specific receptor subtype would support Hypothesis 3 and guide further functional assays.

Tier 2: Cellular and In Vivo Studies

Based on promising results from Tier 1, subsequent in vivo studies can be designed to evaluate the compound's efficacy and safety in relevant animal models. For example, if MAO-B inhibition is confirmed, studies in a mouse model of Parkinson's disease could be warranted.

Conclusion

The unique structural features of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine present a compelling case for its potential as a pharmacologically active agent. The speculative mechanisms of action outlined in this guide, including MAO inhibition, antimicrobial activity, and GPCR modulation, provide a solid foundation for future research. The proposed experimental protocols offer a clear and logical path to elucidate the true biological activity of this compound. Through rigorous and systematic investigation, the therapeutic potential of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can be fully explored.

References

- Benchchem. (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.

- Benchchem. (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine.

- Chem-Impex. Tetrahydrofurfurylamine.

- Der Pharma Chemica. Synthesis and antimicrobial activity of novel benzo[b]furan derivatives.

- PubChem. Benzylamine.

- Pharmacological activity of furan derivatives. (2024).

- ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities.

- ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.

- PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.

- PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.

- ResearchGate. Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes.

- PubMed. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives.

- PubMed Central. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates.

- Apollo Scientific. 4-Isopropylbenzylamine.

- PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.

- ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.

- ChemicalBook. N-Isopropylbenzylamine: Application, synthesis and toxicity.

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- Thermo Scientific. N-Ethylbenzylamine, 95%.

- Furan: A Promising Scaffold for Biological Activity. (2024).

- Wikipedia. Monoamine oxidase B.

- Drug Design Org. Structure Activity Relationships.

- PubChem. 4-Methylbenzylamine.

- ChemicalBook. (4-ISOPROPYL-BENZYL)(TETRAHYDROFURAN-2-YL-METHYL)AMINE.

- ChemicalBook. (4-METHOXY-BENZYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE.

Sources

- 1. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

Whitepaper: Strategic Pathways to Novel Benzylamine Scaffolds in Modern Drug Discovery

Abstract: The benzylamine motif is a cornerstone of medicinal chemistry, embedded in the architecture of numerous therapeutic agents.[1][2] Its unique structural and electronic properties make it a privileged scaffold for interacting with a wide array of biological targets. This guide provides an in-depth technical exploration of the contemporary strategies employed in the discovery and synthesis of novel benzylamine compounds. Moving beyond rote procedural descriptions, we dissect the causal logic behind key experimental decisions, from the selection of synthetic pathways to the iterative refinement of molecular structure through activity-guided design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

Chapter 1: The Synthetic Arsenal: Constructing the Benzylamine Core

The efficient and versatile synthesis of the benzylamine core is the foundational step in any discovery campaign. The choice of synthetic route is a strategic decision, dictated by factors such as desired substitution patterns, stereochemical requirements, scale, and the principles of green chemistry.

Foundational Synthetic Strategies: A Comparative Overview

Classical methods, while sometimes superseded, offer valuable, cost-effective routes to a range of benzylamine derivatives. Their limitations, however, often necessitate the use of more modern, catalytic approaches.

-

Reductive Amination: This remains one of the most widely used methods for its operational simplicity. The reaction proceeds via the in-situ formation of an imine from a benzaldehyde and an amine, which is then reduced.[3]

-

Causality: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild, selective reagent suitable for many applications. However, for less reactive carbonyls or when a more robust process is needed, sodium triacetoxyborohydride (STAB) is often superior as it is more tolerant of mildly acidic conditions which can accelerate imine formation.[4]

-

-

Nucleophilic Substitution: The reaction of a benzyl halide with an amine is a straightforward approach.[5]

-

Expert Insight: A primary drawback is the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. This can be mitigated by using a large excess of the amine, but this is often not feasible or economical with valuable amines. Therefore, this method is best suited for specific substrates where over-alkylation is sterically or electronically disfavored.

-

-

Catalytic Hydrogenation: The reduction of benzonitriles or imines using hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) is a highly efficient and clean method, often used in industrial-scale synthesis.[6] The primary byproduct is water or ammonia, aligning with green chemistry principles.

Modern Catalytic Frontiers in Benzylamine Synthesis

Contemporary organic synthesis has provided powerful tools that offer superior control over selectivity, substrate scope, and chirality.

-

Asymmetric Synthesis of Chiral Benzylamines: Chirality is paramount in modern pharmaceuticals. Enantioselective methods are thus not just an academic exercise but a necessity.

-

Copper-Catalyzed Aza-Friedel-Crafts Reaction: A notable advancement involves the enantioselective addition of phenols to N-sulfonyl aldimines, catalyzed by a chiral copper(II) complex. This method provides access to chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee), even for challenging alkyl aldimines.[7] The catalyst creates a chiral environment that directs the approach of the nucleophile to one face of the imine.

-

Chiral Auxiliaries: The use of recoverable chiral sulfinamides allows for the diastereoselective reduction of derived benzylidene sulfinamides, which upon hydrolysis, yield chiral α-substituted benzylamines.[8] This approach is robust and allows for the recycling of the valuable chiral auxiliary.

-

-

C-H Functionalization: Direct functionalization of benzylic C(sp³)-H bonds represents the pinnacle of synthetic efficiency, avoiding the need for pre-functionalized starting materials.[9]

-

Mechanism & Rationale: These reactions often proceed via a Hydrogen Atom Transfer (HAT) mechanism, where a photocatalyst or a metal complex generates a reactive species that selectively abstracts a hydrogen atom from the benzylic position.[9] This creates a benzylic radical that can then be intercepted by a coupling partner. This strategy offers a novel retrosynthetic disconnection, enabling the direct arylation or alkylation of readily available benzylamine precursors.

-

Experimental Protocol: Asymmetric Reductive Amination using STAB

This protocol describes a general, self-validating procedure for the synthesis of a substituted N-benzylamine.

-

Imine Formation: To a solution of substituted benzaldehyde (1.0 eq) and a primary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.5 M), add acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.

-

Rationale: Acetic acid catalyzes the formation of the iminium ion, accelerating the reaction. DCE is an excellent solvent for this reaction as it is aprotic and effectively solvates the intermediates.

-

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

-

Safety Note: The addition can be exothermic and may cause gas evolution.

-

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 3-12 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

-

Rationale: The basic workup neutralizes the acetic acid and removes any unreacted STAB byproducts.

-

-

Purification & Validation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][10]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][10] The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new methylene signal in the ¹H NMR spectrum are key indicators of success.[10]

Chapter 2: The Discovery Engine: Iterative Design and Optimization

The synthesis of a single compound is merely the first step. The discovery of a novel and effective benzylamine therapeutic relies on a systematic process of library generation, biological screening, and data-driven structural modification.

Structure-Activity Relationship (SAR) Guided Optimization

SAR is the process of correlating specific structural features of a compound with its biological activity.[11][12] A systematic SAR campaign is the most effective way to convert a moderately active "hit" compound into a potent and selective "lead" candidate.

Logical Workflow for SAR:

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Hypothetical SAR Data Table:

Let's consider a hypothetical series of benzylamine derivatives designed as inhibitors of a target enzyme.

| Compound ID | R¹ (para-substituent) | R² (Amine substituent) | IC₅₀ (nM) |

| HIT-1 | -H | -Methyl | 1500 |

| SAR-1a | -F | -Methyl | 850 |

| SAR-1b | -Cl | -Methyl | 700 |

| SAR-1c | -OCH₃ | -Methyl | 2200 |

| SAR-2a | -Cl | -Ethyl | 350 |

| SAR-2b | -Cl | -Cyclopropyl | 150 |

| LEAD-1 | -Cl | -Cyclopropyl | 150 |

-

Analysis & Causality:

-

Adding a small, electron-withdrawing halogen at the R¹ position is beneficial (compare HIT-1 to SAR-1a and SAR-1b ). This suggests a potential hydrogen bond acceptor or a favorable electrostatic interaction in the target's binding pocket.

-

A bulky, electron-donating methoxy group at R¹ is detrimental (SAR-1c ), indicating a possible steric clash or unfavorable electronic interaction.

-

Increasing the size of the R² alkyl group from methyl to ethyl is favorable (SAR-2a ).

-

Introducing conformational rigidity with a cyclopropyl group at R² provides a significant boost in potency (SAR-2b ), suggesting that this conformation is pre-organized for optimal binding. This compound becomes the new lead for the next round of optimization.

-

The Power of Bioisosteric Replacement

Bioisosterism is a strategy used to swap one functional group for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.[13][14] This is a critical tool for overcoming liabilities such as poor metabolic stability or low solubility.[15]

-

Classic Bioisosteres: Replacing a hydrogen with a fluorine atom can block metabolic oxidation at that position without significantly altering the molecule's size.

-

Non-Classical Bioisosteres: A more advanced strategy involves replacing the entire phenyl ring of the benzylamine with a saturated, C(sp³)-rich scaffold like a bicyclo[1.1.1]pentane or a cubane.[15][16]

-

Rationale: This "escape from flatland" strategy can drastically improve solubility and metabolic stability while maintaining the crucial vector orientation of the substituents required for biological activity.

-

Caption: Bioisosteric replacement strategies for the phenyl ring.

Chapter 3: Validation and Characterization

Rigorous analytical chemistry is the bedrock of trustworthy and reproducible drug discovery. Every novel compound must be thoroughly characterized to confirm its identity, purity, and stability.

Spectroscopic and Chromatographic Confirmation

A suite of analytical techniques is employed to create a comprehensive data package for each new chemical entity.

| Technique | Purpose | Key Observables for a Novel Benzylamine |

| ¹H NMR Spectroscopy | Confirms the proton framework and structural integrity. | Aromatic protons (6.5-8.0 ppm), benzylic CH₂ (3.5-4.5 ppm), N-H proton (variable, 1-5 ppm), signals for specific R-groups.[10] |

| ¹³C NMR Spectroscopy | Confirms the carbon backbone of the molecule. | Aromatic carbons (110-150 ppm), benzylic carbon (40-55 ppm), signals for R-groups.[10] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A precise molecular ion peak ([M+H]⁺ in ESI+) corresponding to the calculated exact mass.[17] |

| FTIR Spectroscopy | Identifies key functional groups. | N-H stretching (3300-3500 cm⁻¹), C-N stretching (~1200 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹).[17] |

| HPLC/UPLC | Determines purity and separates impurities. | A single major peak, with purity typically >95% by area under the curve for compounds advancing to biological assays. |

Conclusion and Future Outlook

The benzylamine scaffold continues to be a highly productive starting point for the discovery of new medicines. While classical synthetic methods retain their utility, the future lies in the strategic application of modern catalytic techniques, particularly those that grant precise control over stereochemistry and enable novel C-H functionalization pathways. The integration of these advanced synthetic methods with rational, data-driven SAR and bioisosteric replacement strategies will accelerate the identification of potent, selective, and drug-like clinical candidates. Emerging fields such as flow chemistry and machine learning-guided synthesis are poised to further revolutionize how novel benzylamine libraries are designed and constructed, promising a new era of efficiency and innovation in drug discovery.

References

-

Title: Benzylamine synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: ResearchGate URL: [Link]

- Title: Method for preparing benzyl amine by catalytic hydrogenation Source: Google Patents URL

-

Title: Benzylamines Source: Organic Chemistry Portal URL: [Link]

-

Title: Bioactive compounds containing benzylamines Source: ResearchGate URL: [Link]

-

Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal URL: [Link]

-

Title: Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency Source: PubMed URL: [Link]

-

Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: Bentham Open URL: [Link]

-

Title: Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Synthesis of benzylic amines Source: Organic Chemistry Portal URL: [Link]

-

Title: 6426 PDFs | Review articles in BENZYLAMINES Source: ResearchGate URL: [Link]

-

Title: Benzylamines: synthesis and evaluation of antimycobacterial properties | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Lignin amination valorization: heterogeneous catalytic synthesis of aniline and benzylamine from lignin-derived chemicals Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Solvent-Free Synthesis of a Secondary N-Benzhydrylamine as a Chiral Reagent for Asymmetric Deprotonation of Bicyclic N-Benzylamino Ketones Source: Sci-Hub URL: [Link]

-

Title: (PDF) Structure-activity relationships for the design of small-molecule inhibitors Source: ResearchGate URL: [Link]

-

Title: Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators Source: PubMed Central URL: [Link]

-

Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: PubMed Central URL: [Link]

-

Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review Source: PubMed Central URL: [Link]

-

Title: Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines Source: PubMed Central URL: [Link]

-

Title: Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes Source: PubMed Central URL: [Link]

-

Title: NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines Source: Nature URL: [Link]

-

Title: Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents Source: Der Pharma Chemica URL: [Link]

-

Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

-

Title: Bioisosterism: A Rational Approach in Drug Design Source: Institute of Industrial Science, the University of Tokyo URL: [Link]

-

Title: Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections Source: PubMed Central URL: [Link]

-

Title: Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design Source: YouTube URL: [Link]

-

Title: The asymmetric synthesis of chiral secondary amines via hemiaminal and... Source: ResearchGate URL: [Link]

Sources

- 1. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. drughunter.com [drughunter.com]

- 14. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 15. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzene Bioisosteric Replacements - Enamine [enamine.net]

- 17. pharm.sinocurechem.com [pharm.sinocurechem.com]

Methodological & Application

Application Notes & Protocols: A Senior Scientist's Guide to the N-Alkylation of Tetrahydrofurfurylamine

Introduction: The Versatility of N-Alkylated Tetrahydrofurfurylamine Scaffolds

Tetrahydrofurfurylamine (THFA) is a bio-derived chiral amine that serves as a highly valuable building block in modern organic synthesis. Its unique structural motif, combining a saturated heterocyclic ether with a primary amine, makes it a privileged scaffold for introducing desirable physicochemical properties in new chemical entities. The N-alkylation of THFA is a critical transformation that unlocks a vast chemical space, leading to derivatives with extensive applications as pharmaceuticals, agrochemicals, and specialized polymers.[1] These secondary and tertiary amines are integral to the synthesis of molecules ranging from antihypertensives to diuretics and are prized for their role as solvents and reaction intermediates.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary strategies for the N-alkylation of tetrahydrofurfurylamine. We move beyond simple procedural lists to delve into the mechanistic rationale behind protocol choices, enabling scientists to troubleshoot and adapt these methods for their specific synthetic targets. We will explore two cornerstone methodologies: Reductive Amination and Direct Alkylation , providing detailed, field-tested protocols for each.

Chapter 1: Strategic Considerations for Synthetic Route Selection

The choice between N-alkylation strategies is dictated by the nature of the desired alkyl group, the availability of starting materials, and the functional group tolerance required. Over-alkylation, particularly in direct alkylation methods, and the management of reducing agents in reductive amination are key challenges that must be addressed through careful reaction design.

The following decision-making workflow provides a high-level guide for selecting an appropriate starting point for your synthesis.

Caption: Logical workflow for selecting an N-alkylation strategy.

Chapter 2: Protocol I - N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and widely employed method for N-alkylation. It involves the reaction of tetrahydrofurfurylamine with an aldehyde or ketone to form a transient imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[2][3] This one-pot procedure avoids the isolation of often unstable imines and is compatible with a broad range of functional groups.[2][4][5]

Mechanistic Principle

The reaction proceeds in two distinct stages occurring in the same reaction vessel:

-

Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond (an imine). This step is typically acid-catalyzed and reversible.

-

Reduction: A selective reducing agent, chosen for its inability to reduce the starting aldehyde or ketone, reduces the imine to the target amine.[4]

Caption: General workflow for reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-tetrahydrofurfurylamine

This protocol details the N-benzylation of tetrahydrofurfurylamine with benzaldehyde using sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent.

Materials:

-

Tetrahydrofurfurylamine (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add tetrahydrofurfurylamine (e.g., 10 mmol, 1.01 g) and dichloromethane (50 mL).

-

Add benzaldehyde (10.5 mmol, 1.11 g) to the solution and stir for 20 minutes at room temperature to allow for pre-formation of the imine.

-

In portions, carefully add sodium triacetoxyborohydride (15 mmol, 3.18 g) to the stirring mixture. The addition may be slightly exothermic. Maintain the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Ensure gas evolution has ceased.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-tetrahydrofurfurylamine.

Data Summary: Reductive Amination Scope

The following table illustrates the versatility of reductive amination with various carbonyl partners.

| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 85-95% |

| Cyclohexanone | NaBH₃CN, H₂/Pd-C | Methanol | 80-90% |

| Acetone | NaBH(OAc)₃ | DCM | 75-85% |

| Formaldehyde | H₂/Raney Ni | Water | >65%[6] |

Chapter 3: Protocol II - Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward method for forming C-N bonds, proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] Tetrahydrofurfurylamine acts as the nucleophile, attacking an electrophilic alkyl halide. A base is required to neutralize the hydrogen halide byproduct generated during the reaction.

Mechanistic Principle and the Challenge of Over-Alkylation

While direct, this method's primary drawback is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine and, subsequently, an undesired quaternary ammonium salt.[7] Careful control of stoichiometry (using the amine in excess) and reaction conditions can mitigate this side reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 6. CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Characterization of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Introduction

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine containing a substituted benzyl group and a tetrahydrofuran moiety. This unique combination of functional groups suggests its potential as a scaffold in medicinal chemistry and drug development, possibly exhibiting a range of biological activities.[1][2] As with any novel chemical entity intended for pharmaceutical research, comprehensive structural characterization and purity assessment are paramount. This document provides a detailed guide to the analytical methodologies required for the unambiguous identification and quality control of this compound, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

The analytical strategy herein is designed to provide orthogonal data points, creating a self-validating system for the characterization of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. We will delve into spectroscopic and chromatographic techniques, explaining the rationale behind each method and providing detailed, field-proven protocols.

Molecular Structure and Key Analytical-Chemical Features

A thorough understanding of the molecule's structure is fundamental to designing an effective analytical strategy.

-

Secondary Amine: The nitrogen atom is bonded to two carbon atoms (the benzyl and tetrahydrofurfuryl groups) and one hydrogen atom. This secondary amine is a key reactive center and will be a focus of spectroscopic analysis.

-

4-Ethylbenzyl Group: This substituted aromatic ring provides a chromophore for UV-Vis spectroscopy and will exhibit characteristic signals in NMR and IR spectroscopy.

-

Tetrahydrofuran-2-ylmethyl Group: This saturated heterocyclic moiety introduces chirality at the C2 position of the furan ring, necessitating consideration of stereoisomeric purity.

-

Molecular Formula: C₁₄H₂₁NO

-

Molecular Weight: 219.32 g/mol

The overall analytical workflow is designed to confirm the connectivity of these structural features, assess purity, and, if necessary, resolve enantiomers.

Caption: Figure 1: Comprehensive Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound.[3] By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, the precise connectivity of atoms can be established. For (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, 2D NMR experiments such as COSY and HSQC are invaluable for assigning complex spin systems.[4]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts for the target molecule. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

| Proton (¹H) Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (ortho to ethyl) | ~7.15 | d | 2H | ~8.0 |

| Aromatic (meta to ethyl) | ~7.10 | d | 2H | ~8.0 |

| Benzylic CH₂ | ~3.75 | s | 2H | - |

| THF C2-H | ~3.95 | m | 1H | - |

| THF C5-Hα | ~3.70 | m | 1H | - |

| THF C5-Hβ | ~3.60 | m | 1H | - |

| N-CH₂ (exocyclic) | ~2.65 | m | 2H | - |

| Ethyl CH₂ | 2.63 | q | 2H | 7.6 |

| THF C3/C4-H | 1.80-2.00 | m | 4H | - |

| NH | 1.5-2.5 | br s | 1H | - |

| Ethyl CH₃ | 1.22 | t | 3H | 7.6 |

| Carbon (¹³C) Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-ipso) | ~138 |

| Aromatic C (quaternary, C-para) | ~142 |

| Aromatic CH | ~128 |

| Aromatic CH | ~127.5 |

| THF C2 | ~77 |

| THF C5 | ~68 |

| Benzylic CH₂ | ~53 |

| N-CH₂ (exocyclic) | ~51 |

| Ethyl CH₂ | ~28 |

| THF C3/C4 | ~25-30 |

| Ethyl CH₃ | ~15 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered at around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans for adequate signal-to-noise (this may range from hundreds to thousands of scans depending on the sample concentration).

-

-

2D NMR Acquisition (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Use standard instrument parameters. This will be crucial for tracing the connectivity within the ethyl and tetrahydrofuran spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. This is essential for the definitive assignment of both ¹H and ¹³C signals.[4]

-

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for all spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and structural fragments of the analyte.[5] Both soft ionization (Electrospray Ionization - ESI) and hard ionization (Electron Ionization - EI) techniques are recommended to obtain complementary data.

Predicted Mass Spectrum

-

Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): m/z = 219 (EI) or 220 (ESI+).

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: A prominent fragment at m/z = 105 corresponding to the 4-ethylbenzyl cation ([C₉H₁₁]⁺) is expected. This is a common fragmentation pathway for benzylamines.[6]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the tetrahydrofurfuryl group can lead to a fragment at m/z = 118 ([C₇H₁₂NO]⁺).

-

Loss of the Tetrahydrofurfuryl Moiety: A fragment corresponding to the loss of the C₅H₉O radical, resulting in an ion at m/z = 134.

-

Experimental Protocol for MS Analysis

-

Sample Preparation:

-

For ESI: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For GC-MS (EI): Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrumentation:

-

ESI: Use a quadrupole or time-of-flight (TOF) mass spectrometer coupled to a liquid chromatograph or direct infusion pump.

-

EI: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

-

ESI-MS Parameters:

-

Ionization Mode: Positive ion mode is preferred due to the basic nature of the amine.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Nebulizing Gas (N₂): Adjust for a stable spray.

-

Drying Gas (N₂): Set the temperature to ~300-350 °C.

-

-

GC-MS (EI) Parameters:

-

GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[7] A reversed-phase method with UV detection is well-suited for (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine due to the presence of the aromatic chromophore.

Proposed HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode Array Detector (DAD) scanning 200-400 nm; extract chromatogram at ~254 nm. |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8-12 minutes |

Experimental Protocol for HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates.

-

Analysis: Inject the prepared sample solution and record the chromatogram.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The use of a Diode Array Detector (DAD) allows for peak purity analysis by comparing spectra across the peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8]

Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Weak-Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-N Stretch | 1020-1250 | Medium |

| C-O-C Stretch (ether) | 1070-1150 | Strong |

Experimental Protocol for FTIR Analysis

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solid/Oil on ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be from 4000 to 400 cm⁻¹.

-

Chiral Separation: Assessing Enantiomeric Purity

The presence of a chiral center at the C2 position of the tetrahydrofuran ring means that (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can exist as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. Chiral HPLC is the most common technique for separating and quantifying enantiomers.[9]

Protocol for Chiral HPLC Method Development

Developing a chiral separation method often requires screening several chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point.

-

Column Screening: Screen a variety of CSPs with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine to improve peak shape).

-

Method Optimization: Once a column showing some separation is identified, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

-

Quantification: Once a suitable method is developed, inject the sample and quantify the relative peak areas of the two enantiomers to determine the enantiomeric excess (ee).

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula.

Theoretical vs. Experimental Values

| Element | Theoretical % | Acceptance Criteria |

| Carbon (C) | 76.67 | ± 0.4% |

| Hydrogen (H) | 9.65 | ± 0.4% |

| Nitrogen (N) | 6.39 | ± 0.4% |

Experimental Protocol for Elemental Analysis

-

Sample Preparation: Provide a pure, dry sample (2-5 mg) in a pre-weighed tin capsule.

-

Instrumentation: Use a CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

-

Analysis: The instrument software will automatically calculate the percentage of each element. The experimental values should be within ±0.4% of the theoretical values for the proposed structure.

Method Validation

All analytical methods used for the characterization of a potential drug candidate must be validated to ensure they are fit for purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines.[6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Figure 2: Interrelation of Key Validation Parameters

Conclusion

The comprehensive analytical characterization of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine requires a multi-faceted approach. By integrating data from NMR, MS, HPLC, FTIR, Chiral HPLC, and Elemental Analysis, a complete and unambiguous profile of the molecule's identity, purity, and stereochemistry can be established. The protocols outlined in this application note provide a robust framework for researchers to generate high-quality, reproducible data, thereby ensuring the scientific integrity of their drug discovery and development efforts. Adherence to established method validation guidelines is critical for the ultimate use of this data in regulatory submissions.

References

-

Preparative separation of tetrahydrofurfurylamine enantiomers | Request PDF. Available from: [Link]

- CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran - Google Patents.

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. Available from: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. Available from: [Link]

-

(PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. Available from: [Link]

-

Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available from: [Link]

-

Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate - Indian Academy of Sciences. Available from: [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Available from: [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. Available from: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

-

Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides - PeerJ. Available from: [Link]

-

Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

-

Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed. Available from: [Link]

-

Supporting Information - Wiley-VCH. Available from: [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Available from: [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. Available from: [Link]

-

Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Available from: [Link]

-

Identification, characterization, and antibacterial studies of furobenzopyrans from Ammi visnaga - Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Chiral Drug Separation. Available from: [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. Available from: [Link]

-

Benzyl(furan-2-ylmethyl)amine | C12H13NO | CID 39338 - PubChem. Available from: [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Available from: [Link]

-

FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. - ResearchGate. Available from: [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

Sources

- 1. (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine | 436096-82-1 | Benchchem [benchchem.com]

- 2. (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | 356537-07-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. Benzylamine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Developing Cell-Based Assays for Novel Amine Compounds

Abstract

Amine-containing compounds represent a vast and crucial area of chemical space, forming the backbone of numerous pharmaceuticals and bioactive molecules.[1][2] Evaluating the biological activity of novel amine compounds requires robust and reliable cell-based assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate cell-based assays tailored to the unique physicochemical properties of amines. We will delve into the causality behind experimental choices, from cell line selection to assay endpoint, and provide detailed, step-by-step protocols for key assays including cytotoxicity, receptor engagement, and functional responses.

Introduction: The Significance of Amines and Cell-Based Assays

Amines are fundamental building blocks in medicinal chemistry, lauded for their ability to form water-soluble salts and engage in critical hydrogen bonding interactions with biological targets.[1] Their prevalence in drug discovery necessitates high-throughput and biologically relevant screening methods.[3] Cell-based assays serve as a vital bridge between in silico or biochemical screens and more complex in vivo studies, offering a biologically intricate environment to probe a compound's efficacy, toxicity, and mechanism of action. This document outlines the critical considerations and methodologies for developing such assays for this important class of molecules.

Unique Challenges of Amine Compounds in Cell-Based Assays

The inherent properties of amines demand special consideration during assay development to avoid common pitfalls that can lead to misleading data.

-

pKa and Solubility: The ionization state (pKa) of an amine dictates its charge and, consequently, its solubility, membrane permeability, and potential for non-specific interactions.[1][4] Highly basic amines can be protonated at physiological pH, which may enhance solubility but can also lead to accumulation in acidic organelles like lysosomes, causing off-target effects. Conversely, low aqueous solubility can lead to compound precipitation in assay media.[5]

-

Non-Specific Binding (NSB): The positive charge of many amines can promote electrostatic interactions with negatively charged cellular components and assay plastics, leading to high background signals and false positives.[6] This is a critical factor to control in any assay format.[6][7][8]

-

Cellular Toxicity: Certain amine structures can be inherently cytotoxic through mechanisms like mitochondrial disruption or membrane destabilization, which can interfere with functional readouts.[9] Therefore, a cytotoxicity assessment is a crucial first step.

A Validated Workflow for Assay Development

A systematic approach is essential for building a robust and reproducible assay. The following workflow provides a logical progression from initial planning to a fully validated screening assay.

Caption: A logical workflow for developing cell-based assays.

Core Assays and Detailed Protocols

The choice of assay depends on the biological question. We present protocols for three fundamental assay types: cytotoxicity, functional response (calcium flux), and a secondary messenger assay (cAMP).

Cytotoxicity Assessment: LDH Release Assay

Scientific Rationale: Before assessing the specific activity of a compound, it is imperative to determine its general cytotoxicity. The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cell membrane damage. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis. Its activity can be measured using a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[10] This assay is often preferred over metabolic assays like MTT, as some amine compounds can directly reduce the MTT reagent, leading to false viability signals.[11]

Protocol: LDH Cytotoxicity Assay

-

Cell Plating:

-